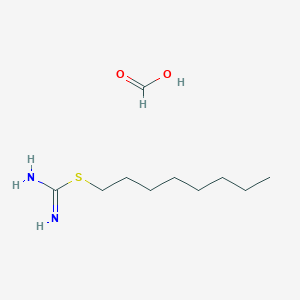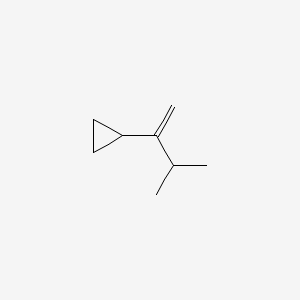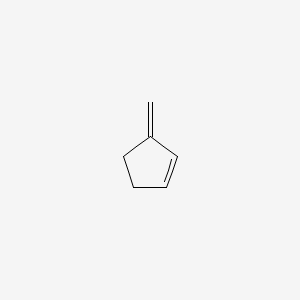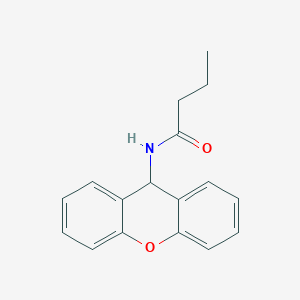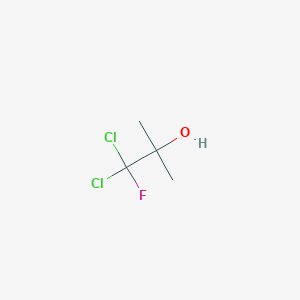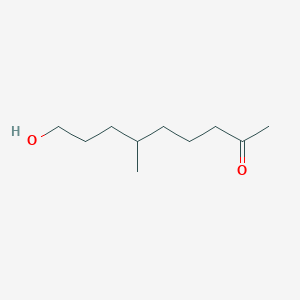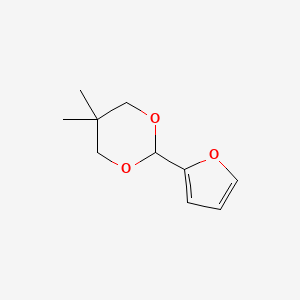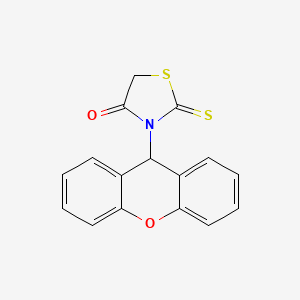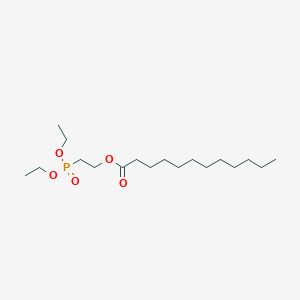
2-Diethoxyphosphorylethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethoxyphosphorylethyl dodecanoate is a chemical compound with the molecular formula C18H37O5P It is known for its unique structure, which includes a phosphorylethyl group attached to a dodecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphorylethyl dodecanoate typically involves the reaction of dodecanoic acid with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the phosphorylethyl ester. The reaction conditions often include moderate temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphorylethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphorylethyl group to simpler phosphine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Diethoxyphosphorylethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes
Mechanism of Action
The mechanism of action of 2-Diethoxyphosphorylethyl dodecanoate involves its interaction with specific molecular targets. The phosphorylethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Diethoxyphosphorylethyl hexanoate
- 2-Diethoxyphosphorylethyl octanoate
- 2-Diethoxyphosphorylethyl decanoate
Uniqueness
Compared to similar compounds, 2-Diethoxyphosphorylethyl dodecanoate has a longer carbon chain, which can influence its physical and chemical properties. This longer chain may result in different solubility, reactivity, and biological activity, making it unique for specific applications .
Properties
CAS No. |
5463-13-8 |
|---|---|
Molecular Formula |
C18H37O5P |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-diethoxyphosphorylethyl dodecanoate |
InChI |
InChI=1S/C18H37O5P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
InChI Key |
XOYMBJDSLQDOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
